molecular formula C20H19ClN4O5S B2662948 Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate CAS No. 893919-48-7

Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate

Cat. No. B2662948
M. Wt: 462.91
InChI Key: SRXNOFWUIBEWLB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization processes or domino reactions . For example, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thio group might be involved in nucleophilic addition or substitution reactions .

Scientific Research Applications

Synthesis of Novel Biological Agents Research has shown the synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV, highlighting a method for producing compounds with potential antiviral properties (M. T. Aal, 2002). Similarly, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized for potential antimicrobial and anticancer applications (H. Hafez et al., 2016).

Advanced Synthesis Techniques An improved synthesis approach for diethyl 4-oxo-4H-pyran-2,5- dicarboxylate showcases the potential for creating derivatives with high yields, serving as precursors for further pharmaceutical and chemical research (D. L. Obydennov et al., 2013). Additionally, the development of 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones indicates the synthesis of derivatives with potential anti-HIV-1 activity, providing a basis for further antiviral drug development (M. Novikov et al., 2004).

Chemical Structure and Molecular Analysis The synthesis and crystal structure analysis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate reveal insights into its molecular structure, which is crucial for understanding its chemical behavior and potential in material science and pharmacology (S. Naveen et al., 2021).

Exploration of Chemical Properties A study on the diverse trifluoromethyl heterocycles from a single precursor emphasizes the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in generating a wide range of heterocyclic compounds, which are essential for developing new materials and drugs with enhanced properties (Mark A. Honey et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

ethyl 4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O5S/c1-4-30-14(27)9-13(26)10-31-18-15-17(24(2)20(29)25(3)19(15)28)22-16(23-18)11-5-7-12(21)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNOFWUIBEWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate

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